N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine
Overview
Description
“N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine” is a chemical compound used in organic synthesis . It forms azomethine ylides which readily undergo [3+2] cycloaddition to α,β-unsaturated esters affording N-benzyl substituted pyrrolidines in good yields . It is also used in the synthesis of 3-carboxy-1-azabicyclo [2.2.1]heptane derivatives, an important class of physiologically active compounds .
Synthesis Analysis
This compound reacts with asymmetric 1,3-dipolar cycloadditions in the practical, large-scale synthesis of chiral pyrrolidines . It is also used in the synthesis of 3-carboxy-1-azabicyclo [2.2.1]heptane derivatives .
Molecular Structure Analysis
The molecular formula of “N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine” is C13H23NOSi . The InChI Key is RPZAAFUKDPKTKP-UHFFFAOYSA-N .
Chemical Reactions Analysis
“N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine” forms azomethine ylides which readily undergo [3+2] cycloaddition to α,β-unsaturated esters affording N-benzyl substituted pyrrolidines in good yields . It also reacts with asymmetric 1,3-dipolar cycloadditions in the practical, large-scale synthesis of chiral pyrrolidines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine” are as follows: It is a clear colorless to light yellow liquid . The refractive index is 1.492 (20°C, 589 nm) . The density is 0.928 g/mL at 25 °C .
Scientific Research Applications
Organic Photochemical Reactions
K. Shima and colleagues (1984) investigated the photoreactions of N,N-dimethylpyruvamide (DMPA) in methanol, which led to the formation of products such as 2-hydroxy-N-methyl-N-(methoxymethyl)propanamide. These findings illustrate the compound's utility in synthesizing diverse organic molecules through photochemical reactions, demonstrating its potential in organic synthesis and photoreactions (Shima et al., 1984).
Reactions with Michael Acceptors
Research by D. Pole, P. Sharma, and J. Warkentin (1996) explored the reactivity of Methoxy-(2-trimethylsilyl)ethoxycarbene with various Michael acceptors. This study highlighted the stability and reactivity of compounds containing trimethylsilyl groups, which are crucial for understanding the chemical behavior and potential applications of such compounds in organic synthesis (Pole et al., 1996).
Mild Deprotection of Esters
T. Akiyama and collaborators (1994) presented a method for the mild deprotection of various esters, including β-(trimethylsilyl)ethoxymethyl esters, using AlCl3-N,N-dimethylaniline. This research contributes to the development of gentle deprotection strategies in organic synthesis, particularly for sensitive molecular frameworks (Akiyama et al., 1994).
Safety And Hazards
When handling “N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine”, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . It is also advised to avoid the formation of dust and aerosols, and to use non-sparking tools . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-N-(trimethylsilylmethyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NOSi/c1-11(2,3)12(8-9-13-4)10-14(5,6)7/h8-10H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKJOHXJEZUROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CCOC)C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735108 | |
Record name | N-(2-Methoxyethyl)-2-methyl-N-[(trimethylsilyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine | |
CAS RN |
455954-96-8 | |
Record name | N-(2-Methoxyethyl)-2-methyl-N-[(trimethylsilyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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